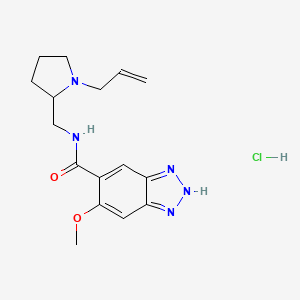![molecular formula C9H10BF3O3 B7909202 Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7909202.png)
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 4-methyl-3-(trifluoromethyl)phenylboronic acid with formaldehyde under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the formation of the boronic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes, where alkenes or alkynes are treated with borane reagents in the presence of catalysts. The resulting organoborane intermediates are then oxidized to form the boronic acid. The process is optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include boronic esters, boranes, and substituted phenyl derivatives. These products are valuable intermediates in various organic synthesis processes .
科学的研究の応用
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the methyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of a trifluoromethyl group.
Uniqueness
Formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid is unique due to the presence of both trifluoromethyl and methyl groups on the phenyl ring, which enhances its reactivity and stability compared to other boronic acids. This unique combination of substituents makes it particularly useful in specific synthetic applications and research studies .
特性
IUPAC Name |
formaldehyde;[4-methyl-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2.CH2O/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12;1-2/h2-4,13-14H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKHCXDOECDPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(F)(F)F)(O)O.C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B7909128.png)


![N-[1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide](/img/structure/B7909141.png)
![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7909142.png)

![sodium;(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7909151.png)

![(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B7909156.png)




![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B7909206.png)
